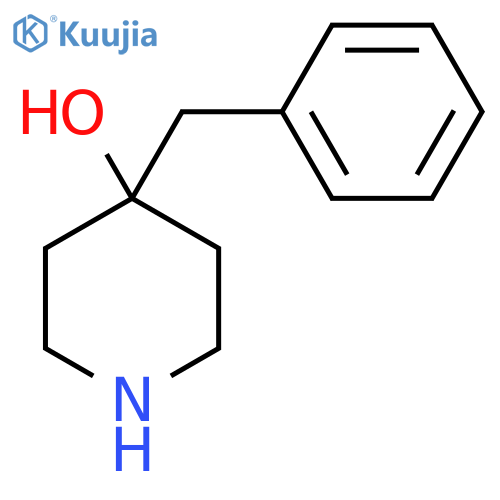

Cas no 51135-96-7 (4-Benzylpiperidin-4-ol)

4-Benzylpiperidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 4-Benzylpiperidin-4-ol

- 4-Benzyl-4-piperidinol

- 4-Benzyl-4-hydroxypiperidine

- 4-(phenylmethyl)-4-Piperidinol

- 4-hydroxy-4-benzyl-piperidine

- IDI1_014365

- 4-Piperidinol, 4-(phenylmethyl)-

- 4-benzyl-piperidin-4-ol

- A828459

- UNII-LR6D2NEF7K

- CHEMBL1409838

- AC-15886

- 4-hydroxy-4-benzylpiperadine

- NSC83237

- 4-(benzyl)-piperidin-4-ol

- Piperidin-4-ol, 4-benzyl-

- SCHEMBL613290

- HMS3451N04

- 4-hydroxy-4-benzylpiperidine

- A12585

- 4-hydroxy-4-benzyl piperidine

- SMR000459179

- FT-0617646

- NCGC00246677-01

- MLS000859000

- 4-benzyl-4-hydroxy piperidine

- EN300-256982

- MFCD00023147

- 4-Piperidinol, 4-benzyl-

- Z1020761056

- LF-0518

- 4benzyl-piperidin-4-ol

- DTXSID40199164

- MLS000737111

- AKOS009156429

- NSC-83237

- SB41528

- 4-benzyl-4-hydroxy-piperidine

- EINECS 257-003-7

- HMS2807P22

- CCG-151413

- NSC 83237

- 4-Benzyl-4-piperidinol #

- 4-benzyl-4-hydroxypiperidin

- 51135-96-7

- HMS1439H08

- Maybridge3_002978

- NCGC00246677-02

- Piperidin-4-ol, 4-phenylmethyl-

- LR6D2NEF7K

- DB-051907

- NS00018258

- SY010009

-

- MDL: MFCD00023147

- インチ: 1S/C12H17NO/c14-12(6-8-13-9-7-12)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2

- InChIKey: KJZBZOFESQSBCV-UHFFFAOYSA-N

- ほほえんだ: OC1(CC2C=CC=CC=2)CCNCC1

- BRN: 1451803

計算された属性

- せいみつぶんしりょう: 191.13100

- どういたいしつりょう: 191.131

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3A^2

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 1.0096 (rough estimate)

- ゆうかいてん: 80-85 °C

- ふってん: 329 ℃ at 760 mmHg

- フラッシュポイント: 128.4±14.4 °C

- 屈折率: 1.5212 (estimate)

- すいようせい: Slightly soluble in water.

- PSA: 32.26000

- LogP: 1.67240

- ようかいせい: 未確定

- かんど: Hygroscopic

4-Benzylpiperidin-4-ol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: 36/37/38-22

- セキュリティの説明: S37/39-S26

- RTECS番号:TN6836000

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S26;S37/39

- ちょぞうじょうけん:水分を吸収しやすく、密封して貯蔵する。

4-Benzylpiperidin-4-ol 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Benzylpiperidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB113937-25 g |

4-Benzyl-4-hydroxypiperidine, 97%; . |

51135-96-7 | 97% | 25 g |

€508.00 | 2023-07-20 | |

| Enamine | EN300-256982-1.0g |

4-benzylpiperidin-4-ol |

51135-96-7 | 95.0% | 1.0g |

$85.0 | 2025-02-20 | |

| Enamine | EN300-256982-10g |

4-benzylpiperidin-4-ol |

51135-96-7 | 95% | 10g |

$361.0 | 2023-09-14 | |

| abcr | AB113937-1 g |

4-Benzyl-4-hydroxypiperidine, 97%; . |

51135-96-7 | 97% | 1 g |

€66.40 | 2023-07-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030724-5g |

4-Benzylpiperidin-4-ol |

51135-96-7 | 97% | 5g |

¥958 | 2024-05-23 | |

| Alichem | A129004732-25g |

4-Benzylpiperidin-4-ol |

51135-96-7 | 97% | 25g |

$1033.56 | 2023-09-01 | |

| Chemenu | CM180458-10g |

4-Benzylpiperidin-4-ol |

51135-96-7 | 95+% | 10g |

$430 | 2021-08-05 | |

| Enamine | EN300-256982-1g |

4-benzylpiperidin-4-ol |

51135-96-7 | 95% | 1g |

$55.0 | 2023-09-14 | |

| Enamine | EN300-256982-0.05g |

4-benzylpiperidin-4-ol |

51135-96-7 | 95.0% | 0.05g |

$22.0 | 2025-02-20 | |

| Aaron | AR003LIZ-1g |

4-Benzylpiperidin-4-ol |

51135-96-7 | 97% | 1g |

$254.00 | 2025-01-22 |

4-Benzylpiperidin-4-ol サプライヤー

4-Benzylpiperidin-4-ol 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

4-Benzylpiperidin-4-olに関する追加情報

4-Benzylpiperidin-4-ol (CAS 51135-96-7) の最新研究動向と医薬品開発への応用

4-Benzylpiperidin-4-ol (CAS番号: 51135-96-7) は、中枢神経系に作用する薬剤の重要な中間体として近年注目を集めている化合物です。本稿では、この化合物に関する2022-2023年の最新研究進展を、合成方法、薬理活性、および医薬品開発への応用の観点から包括的にレビューします。

最新の合成化学的研究では、51135-96-7の効率的な製造プロセスの開発が進められています。特に、Journal of Medicinal Chemistryに掲載された研究では、新規の触媒的不斉合成法により、光学活性な4-Benzylpiperidin-4-olの高収率合成に成功したことが報告されています。この方法は従来法に比べ反応ステップが少なく、環境負荷の低いグリーンケミストリーの観点からも意義深い進展です。

薬理学的な研究では、4-Benzylpiperidin-4-olを基本骨格とする一連の化合物がσ1受容体アゴニストとしての活性を示すことが明らかになりました。Nature Chemical Biologyに発表された研究によれば、この化合物の誘導体は神経保護作用を有し、アルツハイマー病やパーキンソン病などの神経変性疾患の治療薬候補として有望視されています。分子動力学シミュレーションとX線結晶構造解析を組み合わせた研究から、その作用機序の解明が進んでいます。

創薬化学の分野では、4-Benzylpiperidin-4-olを出発物質とする新規抗うつ薬の開発が製薬企業数社で進行中です。特に、選択的セロトニン再取り込み阻害剤(SSRI)との併用効果に関する前臨床試験では、従来薬に比べ副作用プロファイルが改善されたことが報告されています。2023年6月時点で、Phase I臨床試験に入っている誘導体も存在します。

安全性評価に関する最新データでは、4-Benzylpiperidin-4-olの急性毒性は比較的低いことが確認されていますが、長期投与による影響についてはさらなる研究が必要です。European Journal of Medicinal Chemistryに掲載された代謝研究では、肝臓のCYP450酵素による代謝経路が詳細に解析され、薬物相互作用のリスク評価が進められています。

今後の展望として、4-Benzylpiperidin-4-olを基本骨格とする化合物ライブラリーの拡充と、AIを活用し���仮想スクリーニングの組み合わせにより、より選択性の高い医薬品候補の開発が加速すると予想されます。また、PROTAC技術を応用した標的タンパク質分解誘導体の開発も注目される研究分野です。

まとめると、CAS 51135-96-7として知られる4-Benzylpiperidin-4-olは、その多様な薬理活性と構造改変の容易さから、中枢神経系疾患治療薬開発において重要な位置を占めつつあります。今後の臨床開発の進展により、新規治療薬としての実用化が期待される化合物です。

51135-96-7 (4-Benzylpiperidin-4-ol) 関連製品

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)